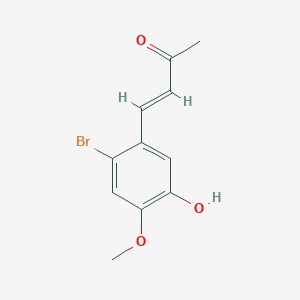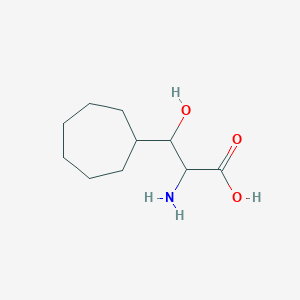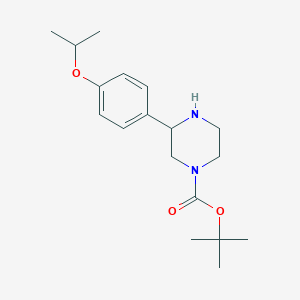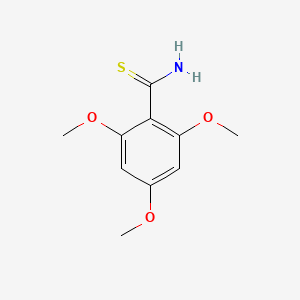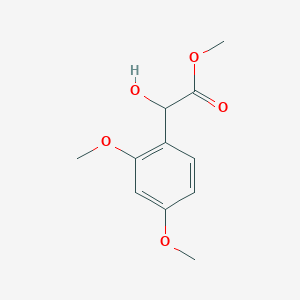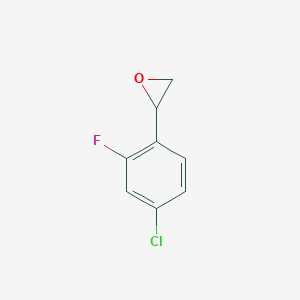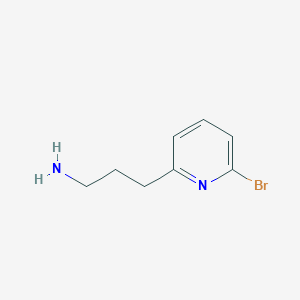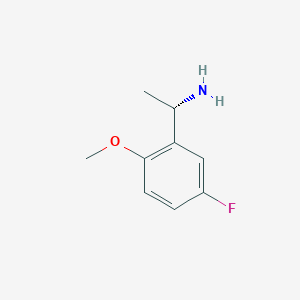
3-(1-Methylindolin-5-yl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylindolin-5-yl)-2-oxopropanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of indoline as a starting material, which undergoes a series of reactions including alkylation, oxidation, and condensation to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylindolin-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
3-(1-Methylindolin-5-yl)-2-oxopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as indolin-2-one and its various substituted forms. These compounds share structural similarities and may exhibit comparable biological activities .
Uniqueness
What sets 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid apart is its specific substitution pattern, which can result in unique interactions with biological targets and distinct chemical reactivity. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(1-methyl-2,3-dihydroindol-5-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13-5-4-9-6-8(2-3-10(9)13)7-11(14)12(15)16/h2-3,6H,4-5,7H2,1H3,(H,15,16) |
InChI Key |
NDWAATQKKATHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

